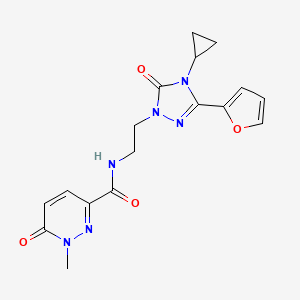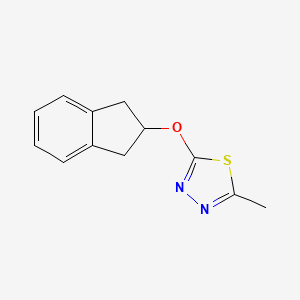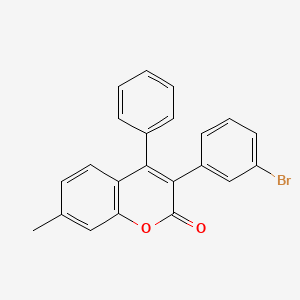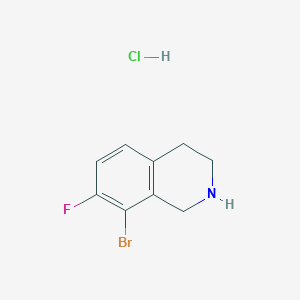
N-(2-(4-ciclopropil-3-(furan-2-il)-5-oxo-4,5-dihidro-1H-1,2,4-triazol-1-il)etil)-1-metil-6-oxo-1,6-dihidropiridacina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto “N-(2-(4-ciclopropil-3-(furan-2-il)-5-oxo-4,5-dihidro-1H-1,2,4-triazol-1-il)etil)-1-metil-6-oxo-1,6-dihidropiridacina-3-carboxamida”:
Investigación Anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas. Su estructura única le permite interactuar con los receptores de las células cancerosas, lo que podría conducir a la apoptosis (muerte celular programada) en las células malignas .
Actividad Antimicrobiana
El compuesto exhibe prometedoras propiedades antimicrobianas. Se ha probado contra diversas cepas bacterianas y fúngicas, mostrando efectos inhibitorios significativos. Esto lo convierte en un candidato para desarrollar nuevos antibióticos o agentes antifúngicos .
Aplicaciones Antiinflamatorias
La investigación indica que este compuesto puede modular las respuestas inflamatorias. Se ha observado que reduce la producción de citoquinas proinflamatorias, convirtiéndolo en un posible agente terapéutico para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Efectos Neuroprotectores
Los estudios sugieren que el compuesto puede tener propiedades neuroprotectoras. Se ha demostrado que protege las células neuronales del estrés oxidativo y la apoptosis, características comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Investigación Cardiovascular
El compuesto se ha investigado por sus efectos sobre la salud cardiovascular. Parece tener propiedades vasodilatadoras, que pueden ayudar a controlar afecciones como la hipertensión. Además, puede reducir el riesgo de aterosclerosis al inhibir la oxidación del colesterol de lipoproteínas de baja densidad (LDL) .
Aplicaciones Antivirales
Los estudios preliminares han demostrado que este compuesto puede inhibir la replicación de ciertos virus. Esto lo convierte en un posible candidato para desarrollar fármacos antivirales, especialmente contra virus que han desarrollado resistencia a los tratamientos existentes .
Control de la Diabetes
El compuesto se ha explorado por su potencial en el control de la diabetes. Puede mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre, lo que lo convierte en un candidato prometedor para desarrollar nuevos medicamentos para la diabetes .
Propiedades Antioxidantes
La investigación ha demostrado que el compuesto posee fuertes propiedades antioxidantes. Puede eliminar los radicales libres y reducir el estrés oxidativo, lo que es beneficioso para prevenir el daño celular y el envejecimiento .
Estas aplicaciones destacan la versatilidad y el potencial de “this compound” en diversos campos de la investigación científica. Cada aplicación abre nuevas vías para futuras investigaciones y posibles desarrollos terapéuticos.
Propiedades
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-21-14(24)7-6-12(19-21)16(25)18-8-9-22-17(26)23(11-4-5-11)15(20-22)13-3-2-10-27-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPINGBZCUCXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)


![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-methyl-3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-(4-ethylphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2506835.png)

![N'-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2506840.png)
![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/new.no-structure.jpg)
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)
